molecular formula C9H11Cl2NO2 B2753573 Methyl 2-[6-(chloromethyl)-2-pyridyl]acetate hydrochloride CAS No. 2227272-88-8

Methyl 2-[6-(chloromethyl)-2-pyridyl]acetate hydrochloride

Cat. No.: B2753573
CAS No.: 2227272-88-8
M. Wt: 236.09
InChI Key: NNFUNWFONUOWMI-UHFFFAOYSA-N
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Description

Methyl 2-[6-(chloromethyl)-2-pyridyl]acetate hydrochloride is a chlorinated pyridine derivative featuring a methyl ester and a chloromethyl substituent on the pyridine ring. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for crystallographic studies and reaction optimization. Its structure is often confirmed via X-ray crystallography using programs like SHELX , which are critical for resolving molecular configurations and intermolecular interactions.

Properties

IUPAC Name

methyl 2-[6-(chloromethyl)pyridin-2-yl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)5-7-3-2-4-8(6-10)11-7;/h2-4H,5-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFUNWFONUOWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC(=CC=C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[6-(chloromethyl)-2-pyridyl]acetate hydrochloride typically involves the chloromethylation of pyridine derivatives followed by esterification. One common method involves the reaction of 2-pyridineacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methanol to yield the ester . The chloromethyl group is introduced using formaldehyde and hydrochloric acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-[6-(chloromethyl)-2-pyridyl]acetate hydrochloride has been investigated for its potential as a pharmacological agent. Its structural characteristics allow it to interact with biological targets effectively.

  • Inhibitory Activity : Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes. For instance, derivatives of chloromethylpyridine have shown promise as inhibitors of cruzain, a cysteine protease linked to Chagas disease . This suggests that this compound could potentially serve as a lead compound for developing new therapeutics.
  • Anti-inflammatory Properties : Studies on related pyridine derivatives have demonstrated significant anti-inflammatory activity. For example, certain substituted pyrimidines have been reported to inhibit cyclooxygenase-2 (COX-2) with IC50 values comparable to established anti-inflammatory drugs . This highlights the potential of this compound in developing anti-inflammatory agents.

Organic Synthesis

The compound is also valuable in organic synthesis due to its reactivity and ability to form various derivatives.

  • Synthesis Pathways : this compound can be synthesized through multiple pathways involving chloromethylation reactions. This process often utilizes reagents such as potassium carbonate and dimethylformamide, yielding high purity and yield .
  • Derivatization : The chloromethyl group in this compound allows for further functionalization, making it a versatile intermediate in the synthesis of more complex molecules. For example, it can be transformed into other pyridine derivatives that may exhibit enhanced biological activity or novel properties .

Biological Research

The biological implications of this compound extend beyond medicinal chemistry into broader biological research.

  • Antimicrobial Activity : Compounds derived from chlorinated heterocycles have been studied for their antimicrobial properties. The presence of the chloromethyl group is often associated with increased activity against various pathogens, indicating potential applications in developing antimicrobial agents .
  • Structure-Activity Relationship Studies : The compound serves as a model for structure-activity relationship (SAR) studies, which are crucial for understanding how modifications to its structure affect biological activity. Such studies can guide the design of more effective drugs by optimizing the pharmacophore based on empirical data .

Table 1: Summary of Biological Activities

Activity TypeCompound ClassIC50/ED50 ValuesReference
COX-2 InhibitionPyrimidine Derivatives0.04 μmol
Cruzain InhibitionChloromethylpyridine DerivativesData Not Available
Antimicrobial ActivityChlorinated HeterocyclesData Not Available

Table 2: Synthesis Conditions

Reaction StepReagents UsedYield (%)Reference
ChloromethylationK2CO3, DMF98%
FunctionalizationVarious aminesVariable

Case Studies

  • Cruzain Inhibitors : A study focused on synthesizing a series of vinyl heterocyclic compounds showed that modifications similar to those found in this compound could enhance inhibitory effects against cruzain, indicating a pathway for drug development targeting parasitic infections .
  • Anti-inflammatory Research : Another investigation into pyrimidine derivatives revealed that specific substitutions could significantly improve anti-inflammatory activity compared to standard treatments like indomethacin. This underscores the relevance of exploring similar derivatives derived from this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, Methyl 2-[6-(chloromethyl)-2-pyridyl]acetate hydrochloride is compared to structurally analogous compounds (Table 1). Key differences arise from variations in substituents, counterions, and functional groups.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Reactivity (Nucleophilic Sites) Primary Applications
Methyl 2-[6-(chloromethyl)-2-pyridyl]acetate HCl 234.08 158–160 High Chloromethyl group, ester Pharmaceutical intermediates
Ethyl 2-[6-(bromomethyl)-2-pyridyl]acetate 272.95 142–144 Moderate Bromomethyl group, ester Polymer crosslinking agents
Methyl 2-[4-(chloromethyl)-2-pyridyl]acetate 234.08 172–174 Moderate Chloromethyl group (para position) Catalysis studies
Free base (Methyl 2-[6-(chloromethyl)-2-pyridyl]acetate) 197.62 N/A Low Chloromethyl group Lab-scale synthesis

Key Findings

Substituent Effects :

  • The chloromethyl group at the 6-position of the pyridine ring (vs. 4-position) enhances electrophilicity, favoring nucleophilic substitution reactions. This positional isomerism impacts reactivity and crystallinity .
  • Replacement of chlorine with bromine (e.g., ethyl 2-[6-(bromomethyl)-2-pyridyl]acetate) increases molecular weight and alters solubility but reduces thermal stability.

Counterion Influence: The hydrochloride salt form improves aqueous solubility compared to the free base, critical for biological assays. However, the free base is preferred in non-polar reaction media.

Ester Group Variability :

  • Ethyl esters (e.g., ethyl 2-[6-(bromomethyl)-2-pyridyl]acetate) exhibit lower melting points than methyl esters due to increased alkyl chain flexibility.

Applications :

  • Compounds with para-substituted chloromethyl groups (e.g., Methyl 2-[4-(chloromethyl)-2-pyridyl]acetate) are less reactive in SN2 mechanisms but show higher thermal stability, making them suitable for catalysis.

Research Implications

While this compound is primarily used in drug discovery, its analogues have niche roles in polymer chemistry and materials science. Structural insights from crystallography (via SHELX ) highlight how minor substituent changes significantly alter physicochemical behavior. Further studies on its brominated or iodinated derivatives could expand its utility in radiopharmaceuticals.

Biological Activity

Methyl 2-[6-(chloromethyl)-2-pyridyl]acetate hydrochloride is a compound with significant potential in medicinal chemistry and biological research. Its structure, characterized by a pyridine ring with a chloromethyl substituent, enhances its reactivity and biological activity. This article explores the compound's biological activities, including its synthesis, mechanisms of action, and applications in various fields.

This compound has the molecular formula C9H11ClNO2ClHC_9H_{11}ClNO_2\cdot ClH and a molecular weight of approximately 236.095 g/mol. The chloromethyl group increases the compound's electrophilicity, making it a useful intermediate in organic synthesis and medicinal chemistry.

Synthesis Methods:
The synthesis of this compound can be achieved through various methods, often involving multi-step synthetic routes that allow for customization of its properties. These methods typically include reactions with nucleophiles and electrophiles, which are crucial for understanding its reactivity and potential therapeutic applications.

Antimicrobial Activity

Research has indicated that pyridine derivatives, including this compound, exhibit antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the chloromethyl group is thought to enhance this activity by facilitating interactions with microbial targets.

Antitumor Effects

In vitro studies have demonstrated that compounds structurally related to this compound can inhibit cancer cell proliferation. For example, related pyridine derivatives have shown cytotoxic effects against several cancer cell lines, including breast and colon cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory activity. Similar pyridine derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. One study reported IC50 values for COX-2 inhibition in related compounds at around 0.04 μmol, indicating significant anti-inflammatory potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. The presence of electron-donating groups on the pyridine ring has been correlated with enhanced biological efficacy. Modifications to the chloromethyl substituent can also influence the compound's reactivity and selectivity towards biological targets .

Case Studies

Several case studies have highlighted the biological potential of this compound:

  • Antimicrobial Efficacy : A study evaluated various pyridine derivatives against multiple bacterial strains, demonstrating that modifications to the chloromethyl group significantly affected antimicrobial potency .
  • Antitumor Activity : In xenograft models using breast cancer cell lines, compounds similar to this compound exhibited substantial tumor growth inhibition, supporting their potential as therapeutic agents .
  • Anti-inflammatory Mechanisms : Research on related compounds showed effective suppression of COX-2 activity in vitro, indicating that this compound may possess similar anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Methyl 2-[6-(chloromethyl)-2-pyridyl]acetate hydrochloride, and how can reaction efficiency be optimized?

  • Synthesis Protocol : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous chloromethylpyridine intermediates are reacted with methyl esters under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile .
  • Optimization Strategies :

  • Temperature Control : Maintain 40–60°C to balance reactivity and side-product formation.
  • Stoichiometry : Use a 10–15% molar excess of the chloromethylpyridine precursor to drive the reaction to completion.
  • Purification : Column chromatography (silica gel, 70–230 mesh) with ethyl acetate/hexane (3:7) is effective for isolating the product .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Confirm the ester group (δ ~3.7 ppm for methyl ester) and pyridyl/chloromethyl substituents (δ ~4.7 ppm for -CH₂Cl) .
  • HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 0.1% TFA in water/acetonitrile (60:40) at 1.0 mL/min. Retention time: ~8.2 minutes .
  • Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 230.1 (free base) and [M-Cl]⁺ for the hydrochloride salt .

Advanced Research Questions

Q. How can conflicting solubility and stability data be resolved for this compound under varying experimental conditions?

  • Data Reconciliation :

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO (>50 mg/mL). Conflicting reports may arise from pH-dependent solubility; adjust to pH 4–6 using acetate buffer for consistency .
  • Stability : Degradation occurs via hydrolysis of the chloromethyl group. Accelerated stability studies (40°C/75% RH) show <5% degradation over 14 days when stored in amber vials with desiccants .

Q. What mechanistic insights explain the formation of byproducts during synthesis, and how can they be minimized?

  • Byproduct Analysis :

  • Common Byproducts :
  • Oxidation Products : Overoxidation of the pyridyl ring (e.g., pyridine N-oxide) occurs under harsh conditions .
  • Ester Hydrolysis : Acidic or aqueous conditions promote hydrolysis to the carboxylic acid derivative .
  • Mitigation :
  • Use anhydrous solvents and inert atmospheres (N₂/Ar).
  • Add radical scavengers (e.g., BHT) to suppress oxidation .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Computational Workflow :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model the chloromethyl group’s electrophilicity.
  • Transition State Analysis : Identify energy barriers for SN2 reactions with amines or thiols, predicting regioselectivity .
    • Validation : Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots) to refine models .

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